molecular formula C13H19BrN2O B14763976 (R)-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine

(R)-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine

Katalognummer: B14763976
Molekulargewicht: 299.21 g/mol
InChI-Schlüssel: YLXKHPQDPXYMOF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and 2-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.

    Procedure: The 3-bromo-4-methoxybenzyl chloride is added to a solution of 2-methylpiperazine in the chosen solvent. The mixture is then heated under reflux for several hours, allowing the reaction to proceed to completion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or reduced piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Bromo-4-methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(3-Bromo-4-methoxyphenyl)piperazine: Lacks the benzyl group.

    1-(3-Bromo-4-methoxybenzyl)-4-methylpiperazine: Has a methyl group on the nitrogen atom of the piperazine ring.

Uniqueness

®-1-(3-Bromo-4-methoxybenzyl)-2-methylpiperazine is unique due to the presence of both the bromine and methoxy groups on the benzyl ring, as well as the methyl group on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H19BrN2O

Molekulargewicht

299.21 g/mol

IUPAC-Name

(2R)-1-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpiperazine

InChI

InChI=1S/C13H19BrN2O/c1-10-8-15-5-6-16(10)9-11-3-4-13(17-2)12(14)7-11/h3-4,7,10,15H,5-6,8-9H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

YLXKHPQDPXYMOF-SNVBAGLBSA-N

Isomerische SMILES

C[C@@H]1CNCCN1CC2=CC(=C(C=C2)OC)Br

Kanonische SMILES

CC1CNCCN1CC2=CC(=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.